4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde
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Overview
Description
4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and a phenylethenyl group
Preparation Methods
The synthesis of 4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE typically involves multi-step reactions One common synthetic route includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline coreThe phenylethenyl group is then added via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Heck Reaction: As mentioned earlier, the phenylethenyl group is introduced via a Heck reaction, which is a palladium-catalyzed coupling reaction.
Scientific Research Applications
4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe to study various biological pathways and interactions, particularly those involving quinazoline derivatives.
Mechanism of Action
The mechanism of action of 4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of these enzymes, preventing their activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Compared to other quinazoline derivatives, 4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. Similar compounds include:
4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBOXYLATE: This compound has a carboxylate group instead of a carbaldehyde group, leading to different reactivity and applications.
5-OXO-7,7-DIMETHYL-5,6,7,8-TETRAHYDRO-4-H-CHROMENE: This compound has a chromene core instead of a quinazoline core, resulting in different electronic properties and applications.
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[5-oxo-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C21H22N4O2/c26-15-24-8-10-25(11-9-24)21-22-14-18-19(23-21)12-17(13-20(18)27)7-6-16-4-2-1-3-5-16/h1-7,14-15,17H,8-13H2/b7-6+ |
InChI Key |
PKIWWJFZOUWGOX-VOTSOKGWSA-N |
Isomeric SMILES |
C1CN(CCN1C=O)C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C=O)C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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